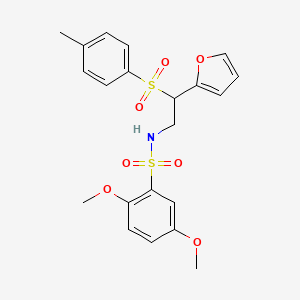

N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan derivatives are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms . The compound you mentioned seems to be a complex organic molecule that contains a furan ring, a tosyl group, and a benzenesulfonamide moiety.

Synthesis Analysis

While specific synthesis methods for your compound are not available, furan derivatives can be synthesized from furfural, which can be obtained from renewable resources like corncobs or sugar cane bagasse . Furfural plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials .Molecular Structure Analysis

The molecular structure of furan derivatives can be quite complex. For example, a molecule with a distinctive 2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine scaffold has been used as a lead compound for various structure–activity relationship studies .Chemical Reactions Analysis

Furan derivatives can undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan . Hydrolysis gives levulinic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can vary widely. For example, furfuryl alcohol, a furan derivative, is a colorless liquid, but aged samples appear amber. It possesses a faint odor of burning and a bitter taste. It is miscible with but unstable in water. It is soluble in common organic solvents .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Characterization

The crystal structure of this compound was elucidated using single crystal X-ray diffraction. It was characterized by various techniques, including nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and UV–Vis spectroscopy. Notably, the dihedral angle between the furan and pyridine rings is approximately 73.52°. The compound crystallized in an orthorhombic lattice with a space group of Pca21 (a = 9.677 Å, b = 10.674 Å, and c = 9.087 Å). Hirshfeld surface analysis (HSA) revealed intermolecular hydrogen bonding interactions, and the fingerprint plot calculations highlighted the contribution ratios for C–H, H–H, O–H, and N–H contacts. Additionally, density functional theory (DFT) calculations provided insights into the global reactivity and charge transfer properties of the compound. The molecular electrostatic potential (MEP) was also determined, shedding light on charge distribution. Furthermore, molecular docking studies explored the binding of the compound to molecular targets such as c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase .

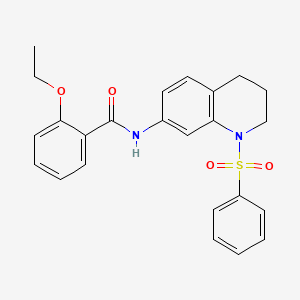

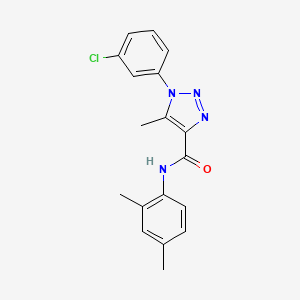

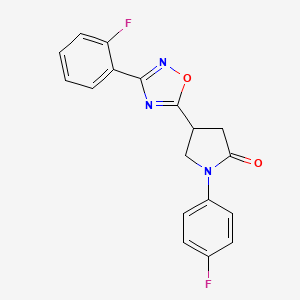

a. Anti-Microbial Activity: Amide derivatives have exhibited remarkable in vitro anti-microbial activities. They are potential candidates for combating bacterial infections and other microbial threats.

b. Anti-Inflammatory Properties: Amides have been explored for their in vivo anti-inflammatory activities. Their ability to modulate inflammatory responses makes them valuable in drug development.

c. Potential Candidates for Alzheimer’s Disease: Given their unique properties, amide derivatives have garnered attention as potential candidates for Alzheimer’s disease treatment. Their impact on neurodegenerative processes is an active area of research.

d. Antibacterial Inhibitors of tRNA Synthesis: Amides have been investigated as inhibitors of tRNA synthesis in bacteria. These compounds could contribute to novel antibacterial therapies.

e. Antagonists for Angiotensin II: Certain amide derivatives act as antagonists for angiotensin II, a peptide involved in blood pressure regulation. Their role in cardiovascular health is significant.

f. Leukotriene D4-Receptor Antagonists: Amides have been studied as antagonists for leukotriene D4-receptors. These receptors play a role in allergic and inflammatory responses.

Other Applications

Apart from medicinal and biological contexts, furan derivatives (such as the one described here) are abundant in biomass and find applications as biofuels and green solvents. Additionally, the compound 2,5-dimethyl-N-[(2-(benzyl)thio]ethyl)furan-3-carboxamide has demonstrated micromolar potency against the H5N1 virus .

Safety and Hazards

The safety and hazards of furan derivatives can also vary. For example, furfuryl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Zukünftige Richtungen

Furan derivatives have attracted significant interest due to their potential applications in various fields. They are considered as platform chemicals for the preparation of many novel practically useful compounds and materials . Future research may focus on developing new synthesis methods, studying their reaction mechanisms, and exploring their potential applications in pharmaceuticals, dyes, or polymeric materials .

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO7S2/c1-15-6-9-17(10-7-15)30(23,24)21(19-5-4-12-29-19)14-22-31(25,26)20-13-16(27-2)8-11-18(20)28-3/h4-13,21-22H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZAAZOIWASSBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-tosylethyl)-2,5-dimethoxybenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2790988.png)

![2-phenoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2790991.png)

![3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2790995.png)

![5-(Dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2790996.png)

![Ethyl 2-[(5-{[4-(tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2790997.png)

![N-[2-(1-Oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2790999.png)

![N-(1-acetyl-2,3-dihydroindol-5-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2791001.png)

![methyl 4-({[3-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)